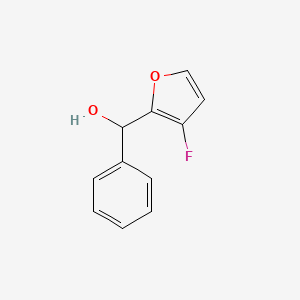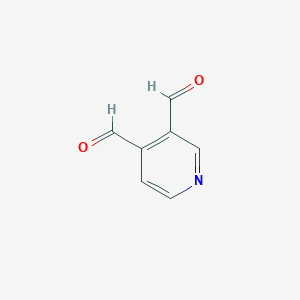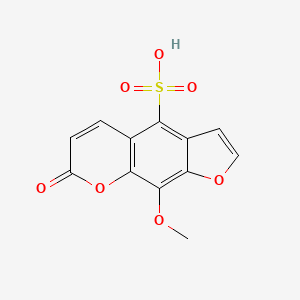
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that are substituted with tert-butyl and difluoroethyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the tert-butyl or difluoroethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological systems and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions. The compound’s effects are mediated by its structural features, which influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene: This compound has a similar structure but with the difluoroethyl group in a different position on the benzene ring.
tert-Butyl (1-(1,1-difluoroethyl)cyclopropyl)carbamate: This compound features a cyclopropyl group instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16F2 |
|---|---|
Poids moléculaire |
198.25 g/mol |
Nom IUPAC |
1-tert-butyl-3-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-6-5-7-10(8-9)12(4,13)14/h5-8H,1-4H3 |
Clé InChI |
YULHDZVUPYBYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)


![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)


![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
